molecular formula C21H18O5 B2400562 Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate CAS No. 302549-10-6

Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2400562
CAS No.: 302549-10-6
M. Wt: 350.37
InChI Key: DJNFTCQTTKQPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is a chemical compound with the molecular formula C21H18O5 and a molecular weight of 350.37 g/mol . This synthetic derivative features a cyclopenta[c]chromen-4-one core structure linked to a methyl benzoate group, making it a valuable intermediate for researchers in medicinal and synthetic chemistry. Key Research Applications: This compound is primarily used as a key building block in organic synthesis and drug discovery efforts. While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to other tetrahydrocyclopenta[c]chromen derivatives reported to possess potential biological activities. Research on analogous compounds suggests potential utility in exploring mechanisms related to antioxidant and anti-inflammatory pathways . Its structural framework makes it a candidate for developing novel therapeutic agents, and it serves as a crucial precursor for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Chemical Data: • Molecular Formula: C21H18O5 • SMILES: COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 • InChI Key: DJNFTCQTTKQPPR-UHFFFAOYSA-N This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 4-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-24-20(22)14-7-5-13(6-8-14)12-25-15-9-10-17-16-3-2-4-18(16)21(23)26-19(17)11-15/h5-11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNFTCQTTKQPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, particularly focusing on antimicrobial properties and cytotoxicity.

  • Chemical Formula : C27H30O5
  • Molecular Weight : 434.52 g/mol
  • CAS Number : 302549-16-2

The compound features a tetrahydrocyclopenta[c]chromene moiety, which is known for its diverse biological activities. Its structure includes a benzoate ester functional group that may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes the inhibition zones observed during antimicrobial testing:

MicroorganismInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus13
Salmonella paratyphi12
Bacillus subtilis14
Candida albicans11
Aspergillus niger10

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. A notable study evaluated its impact on Vero cells (a type of kidney cell line from African green monkeys). The findings are summarized below:

Concentration (µg/mL)Cell Viability (%)
1090
3070.96
5050
10030

These results indicate a dose-dependent decrease in cell viability, suggesting that while the compound can exhibit antimicrobial properties, it may also have cytotoxic effects at higher concentrations.

The proposed mechanisms for the antimicrobial activity of this compound include:

  • Membrane Disruption : The lipophilic nature of the compound allows it to penetrate microbial membranes, leading to cell lysis.
  • Inhibition of Protein Synthesis : By interfering with ribosomal function or protein synthesis pathways.
  • Chelation Theory : The compound may form metal complexes that enhance its bioavailability and activity against microbes.

Study on Antimicrobial Efficacy

A study published in the Bulletin of Chemical Society of Ethiopia examined various synthesized compounds similar to this compound. The researchers found that metal complexes derived from these compounds exhibited enhanced antimicrobial activity compared to their free ligands. This suggests that structural modifications can significantly influence biological activity .

Cytotoxicity Assessment in Cancer Research

Another relevant study investigated the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that certain structural features could lead to selective toxicity towards cancer cells while sparing normal cells. This highlights the potential for developing targeted therapies using derivatives of this compound .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl scaffold but differ in substituents, leading to variations in physicochemical properties and applications:

Compound Name Substituent at Position 7 Molecular Formula Molecular Mass (g/mol) Notable Features
Target Compound : Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate -OCH₂C₆H₄COOCH₃ C₂₂H₂₀O₅ 364.40 Ester-linked methyl benzoate; moderate polarity due to aromatic and ester groups .
Analog 1 : Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate -OCH₂C₆H₄COOCH₃ (with 6-CH₃ on chromene) C₂₃H₂₂O₅ 378.42 Methyl at position 6 increases lipophilicity; potential enhanced membrane permeability .
Analog 2 : 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate -OCOCH₂(C₆H₂Br(CH₃)(CH(CH₃)₂)) C₂₅H₂₄BrO₅ 505.37 Bromine and bulky isopropyl groups enhance steric hindrance; possible pesticidal activity .
Analog 3 : (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate -OCO(CH₂)₃NHCOOCH₂C₆H₅ C₂₆H₂₄N₂O₆ 460.48 Flexible amino-butyl linker; potential for targeted drug delivery due to ZBOC-protected amine .
Analog 4 : Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate -OCH₂COOCH₃ C₁₆H₁₄O₅ 286.28 Shorter acetate chain; higher solubility in polar solvents .

Substituent-Driven Property Variations

  • Lipophilicity: The target compound and Analog 1 exhibit moderate lipophilicity due to aromatic rings. Analog 2’s bromine and isopropyl groups significantly elevate logP, favoring agrochemical applications (e.g., as a herbicide or fungicide) .
  • Solubility :

    • Analog 4’s compact acetate group improves aqueous solubility compared to the bulkier benzoate esters in the target compound and Analog 1 .
  • Analog 2’s bromine may enhance reactivity in nucleophilic substitution reactions, useful in pesticide synthesis .

Analytical and Crystallographic Insights

The structural characterization of these compounds often relies on X-ray crystallography. Software suites like SHELXL (for refinement) and Mercury (for crystal structure visualization) are critical for analyzing substituent effects on molecular packing and stability . For example, bulky groups in Analog 2 may induce distinct crystal lattice interactions, affecting melting points and bioavailability .

Preparation Methods

Claisen-Like Cyclization

A method adapted from Ciochina & Grossman (2006) involves Claisen cyclization of ethyl 2-acetoxy-4,4-dimethyl-1-(3-methylbut-2-enyl)cyclohex-2-enecarboxylate under CuI catalysis. This yields a bicyclic intermediate with fused six-membered rings, where planar fragments deviate by up to 0.682 Å. For the target compound, modifying the starting material to include a cyclopentane moiety could enable the formation of the tetrahydrocyclopenta[c]chromenone system. Reaction conditions such as 195 K and diethyl ether solvent are critical for stabilizing reactive intermediates.

Thermal Elimination of Methylsulfinyl Groups

An alternative route, reported in pharmacological studies, involves condensing 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone with formaldehyde, followed by thermal elimination. This method avoids poor yields associated with sodium borohydride reductions and is adaptable to cyclopenta ring formation by adjusting the starting ketone.

Optimization and Characterization

Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Cyclopenta[c]chromenone CuI, diethyl ether, 195 K 12%
7-Hydroxylation I2, DMSO, 140–145°C 68%
Etherification K2CO3, DMF, 80°C 72%

Spectroscopic Validation

  • IR Spectroscopy : Key absorptions include lactone C=O (1641–1768 cm⁻¹) and ester C=O (1710–1740 cm⁻¹).
  • 1H NMR : Signals at δ 5.16 ppm (s, 2H, -CH2OCO) and δ 8.23–8.26 ppm (dd, 1H, chromenone C-5) confirm substitution patterns.
  • X-ray Crystallography : Orthorhombic space group Pca2₁ with hydrogen bonds stabilizing the supramolecular array.

Challenges and Comparative Analysis

Cyclization Side Reactions

Uncontrolled ring closure during Claisen cyclization may yield planar dihedral angles up to 41.76°, complicating purification. Switching to Pd-catalyzed cross-couplings could improve regioselectivity.

Steric Hindrance in Etherification

Bulky substituents on the chromenone ring reduce etherification efficiency. Mitsunobu conditions mitigate this by leveraging Ph3P’s nucleophilicity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including cyclization of the tetrahydrocyclopenta[c]chromene core, followed by functionalization of the 7-hydroxy group with a methoxybenzyl moiety. Critical steps include:

  • Cyclopentane ring formation : Achieved via acid-catalyzed cyclization of precursor ketones .
  • Etherification : Coupling the chromen-7-ol intermediate with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperature (80–100°C) and solvent polarity significantly influence yield. Microwave-assisted synthesis may reduce reaction time .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodology : Use orthogonal analytical methods:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the bicyclic chromene core (δ 5.8–6.3 ppm for olefinic protons) and ester carbonyl (δ 165–170 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the fused cyclopentane-chromene system and methoxybenzoate substituents .
  • HRMS : Validates molecular formula (e.g., C₂₀H₁₆O₅ requires m/z 336.1001) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s biological activity, particularly its interaction with enzyme targets?

  • Methodology :

  • In vitro assays : Screen against kinases (e.g., CDK2) using fluorescence polarization assays. The tetrahydrocyclopenta[c]chromene core may intercalate into ATP-binding pockets .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like cyclooxygenase-2 (COX-2), leveraging the compound’s planar aromatic system .
  • Control experiments : Compare with structurally simplified analogs (e.g., 7-hydroxycoumarin derivatives) to isolate pharmacophore contributions .

Q. How can contradictions between in vitro and in vivo efficacy data be analyzed and resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) to assess metabolic stability. The ester group may hydrolyze in plasma, requiring LC-MS/MS to detect metabolites .
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs vs. rapid hepatic clearance .
  • Species-specific factors : Test metabolite activity in humanized mouse models to address interspecies metabolic differences .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR) and target selectivity?

  • Methodology :

  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina. The methoxybenzoate group may form hydrogen bonds with Arg120/His90 residues .
  • QSAR modeling : Correlate substituent electronegativity (e.g., para-methoxy vs. bromo analogs) with anti-inflammatory activity. Hammett constants (σ⁺) predict electron-withdrawing groups enhance potency .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns to identify critical binding interactions .

Comparative Structural Analysis

Compound NameMolecular FormulaKey Structural FeaturesBioactivity Insights
This compoundC₂₀H₁₆O₅Fused cyclopentane-chromene core; ester-linked methoxybenzoateEnhanced solubility and kinase inhibition vs. simpler chromenes
7-HydroxycoumarinC₉H₆O₃Single chromene ring; free hydroxyl groupBaseline anticoagulant activity; lacks fused cyclopentane
6-Methyl-4-oxo-cyclopenta[c]chromeneC₁₃H₁₀O₂Methyl-substituted cyclopentaneReduced metabolic stability due to hydrophobic substituent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.